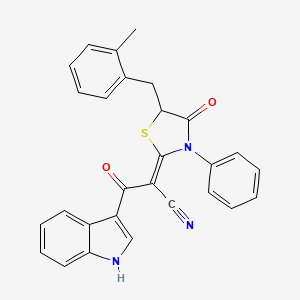

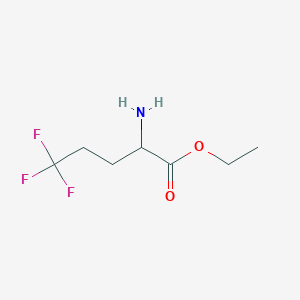

![molecular formula C18H23NO5S B2586274 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide CAS No. 2321336-44-9](/img/structure/B2586274.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . It also contains a tetrahydro-2H-thiopyran-4-yl group, which is a type of cyclic sulfur-containing compound .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis

Again, without specific information, it’s hard to say what reactions this compound might undergo. The presence of the acrylamide group suggests that it could participate in Michael addition reactions or other types of conjugate addition reactions .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally. These properties can be influenced by factors such as the compound’s molecular structure and the presence of functional groups .Scientific Research Applications

Chemical Synthesis and Polymerization

Research into the polymerization of acrylamides containing specific moieties, such as amino acid derivatives or phenylalanine, has been conducted to synthesize homopolymers with controlled molecular weight and polydispersity. For instance, Mori, Sutoh, and Endo (2005) demonstrated the controlled radical polymerization of an acrylamide having an amino acid moiety in the side chain via RAFT (Reversible Addition−Fragmentation Chain Transfer) polymerization, resulting in polymers with low polydispersity and enhanced isotacticity (Mori, Sutoh, & Endo, 2005).

Photopolymerization Initiatives

Photopolymerization studies, such as those initiated by O-acyloximes, have explored the synthesis of acryl derivatives through photolysis, revealing insights into the kinetics of photopolymerizations of acrylamide and methacrylate, and the production of copolymers with applications in various fields (Delzenne, Laridon, & Peeters, 1970) (Delzenne, Laridon, & Peeters, 1970).

Antimicrobial Activity Evaluation

Novel functionalized monomers based on specific chemical structures have been synthesized and polymerized, with their thermal behavior and antimicrobial activities evaluated. Saraei et al. (2016) synthesized two novel acrylate monomers and demonstrated moderate to good antibacterial and antifungal activities through polymerization, highlighting potential applications in medical and environmental fields (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).

Graft Polymerization Techniques

Research into the graft polymerization of vinyl monomers onto carbon black using redox systems provides a method for modifying the surface properties of carbon black, with applications ranging from material science to electronics (Tsubokawa, Fujiki, & Sone, 1988) (Tsubokawa, Fujiki, & Sone, 1988).

Synthesis and Application in Supramolecular Chemistry

The synthesis of copolymers incorporating phenolphthalein derivatives for pH-sensitive properties and their application in supramolecular polymer chemistry, including β-cyclodextrin complexation, have been explored, indicating potential uses in smart materials and sensors (Fleischmann, Ritter, 2013) (Fleischmann & Ritter, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5S/c20-7-8-24-18(5-9-25-10-6-18)12-19-17(21)4-2-14-1-3-15-16(11-14)23-13-22-15/h1-4,11,20H,5-10,12-13H2,(H,19,21)/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVTEJUYWJHTM-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSCCC1(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2586191.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2586199.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2586202.png)

![2-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]thio}benzoic acid](/img/structure/B2586203.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2586204.png)

![N-allyl-1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2586207.png)

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)

![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)

![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)